Swertiamarin

描述

Swertiamarin is a secoiridoid glycoside predominantly found in plants such as Enicostemma littorale and Swertia chirata, which belong to the Gentianaceae family . This compound has garnered significant attention due to its wide range of biological activities, including antidiabetic, anti-inflammatory, antioxidant, and cardioprotective effects . This compound has been traditionally used in various medicinal systems to treat ailments such as diabetes, hypertension, atherosclerosis, arthritis, malaria, and abdominal ulcers .

准备方法

合成路线和反应条件: 苦马草素可以通过涉及其糖基羟基的各种化学反应进行合成。 常见的合成方法包括氟化、酯化和环氧化 . 这些反应通常需要特定的试剂和条件才能获得所需的产物。

工业生产方法: 苦马草素的工业生产通常涉及从天然来源如宽叶金丝草和苦胆草中提取。 高效液相色谱 (HPLC) 是从这些植物提取物中估计和纯化苦马草素的常用方法 . HPLC 的流动相通常由甲醇和水按 90:10 的比例组成,保留时间约为 10.15 分钟 .

化学反应分析

反应类型: 苦马草素会发生各种化学反应,包括:

氧化: 此反应涉及氧气的添加或氢的去除,导致形成氧化产物。

还原: 此反应涉及氢的添加或氧的去除,导致形成还原产物。

取代: 此反应涉及将一个官能团替换为另一个官能团。

常见的试剂和条件: 用于苦马草素化学反应的常见试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂(例如负载在碳上的钯)。 反应条件,如温度和 pH 值,经过优化以获得所需的产物 .

形成的主要产物: 苦马草素的化学反应形成的主要产物包括各种类似物和衍生物,例如龙胆碱和红花红素 . 这些产物表现出广泛的生物活性,在药物化学中备受关注。

科学研究应用

Swertiamarin is a seco-iridoid glycoside found in Enicostemma species that belong to the Gentianaceae family . It can be extracted from plants or marketed in a purified form of at least 95% purity or as enriched extracts . this compound has a variety of pharmacological activities, which has led to its investigation for various therapeutic and cosmetic applications .

Scientific Research Applications

This compound has demonstrated diverse pharmacological activities, including hepatoprotective, analgesic, anti-inflammatory, antiarthritis, antidiabetic, antioxidant, neuroprotective, and gastroprotective effects . It also possesses anti-cancer activity against different cancer cell lines . The mechanisms of action involve the regulation of molecular targets such as growth factors, inflammatory cytokines, protein kinases, apoptosis-related proteins, receptors, and enzymes . It also modulates the activity of several transcription factors and their signaling pathways in various pathological conditions .

Cosmetic Applications

This compound can stimulate the proliferation of keratinocytes and induce the production of keratinocyte growth factor (KGF) by adipocyte cells . It can also promote the growth of human skin explants and increase the thickness of the epidermis . Additionally, this compound can directly stimulate the metabolism of the dermis, particularly stimulating the production of fibronectin, a key glycoprotein of the extra-cellular matrix . Due to its ability to induce the proliferation of keratinocytes and the production of constitutive glycoproteins of the dermis, this compound has direct applications in cosmetics, especially as an anti-wrinkle or anti-aging agent for preventing or treating signs of skin aging .

Medical Applications

- Cardiac and Metabolic Diseases: this compound exhibits anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects . These activities are mainly due to its effect on various signaling pathways associated with cardiac remodeling events, such as inhibition of NF-kB expression, LDL oxidation, apoptosis, inflammatory and lipid peroxidation markers, and stimulation of antioxidant enzymes .

- Other Potential Applications: this compound has potential in treating metabolic illnesses and Parkinson's disease, and its hepatoprotective and anti-aging effects are evident . It has also been reported to cure many diseases such as diabetes, hypertension, atherosclerosis, arthritis, malaria, and abdominal ulcers .

Toxicity

This compound does not cause acute toxicity effects at the tested dose, with an LD50 value greater than 2000 mg/kg . Subchronic toxicity studies in rats showed that administration of this compound at doses of 5, 50, 100, 300, 500mg/kg/day for 50 days produced no clinical signs of toxicity or mortality . The treated rats also did not show any significant alteration in water or food consumption, suggesting that the drug did not cause any alterations in carbohydrate, protein, or fat metabolism in these experimental animals and can be considered as non-toxic up to the tested experimental dose .

Case Studies

Anti-malarial activity: Extracts from aerial parts and rhizomes of Eremostachys macrophylla Montbr. & Auch. were screened for their antimalarial properties . Dichloromethane (DCM) extracts of both parts of the plant showed significant antimalarial activities . Bioactivity-guided fractionation of the most potent part (DCM extract of rhizomes) afforded seven fractions, with the 60% ethyl acetate/n-hexane fraction showing considerable antimalarial activity .

Future Research Directions

作用机制

相似化合物的比较

苦马草素与其他裂环烯醚萜苷(如苦味素和龙胆苦苷)具有结构相似性 . 苦马草素在调节多种信号通路和表现出广泛的生物活性方面是独特的。类似的化合物包括:

苦味素: 以其抗癌和保肝作用而闻名.

龙胆苦苷: 表现出抗炎和抗氧化作用.

总之,苦马草素是一种用途广泛的化合物,在各种科学和医药应用中具有巨大潜力。其独特的化学性质和多样的生物活性使其成为研究人员和行业专业人士的宝贵研究对象。

生物活性

Swertiamarin, a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, particularly Enicostemma littorale, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant studies and data.

1. Overview of this compound

This compound is characterized by its bitter taste and is known for its multifunctional properties. It has been identified as a promising natural compound with potential applications in drug development due to its favorable physicochemical properties that comply with Lipinski's rules for drug-like molecules .

2. Pharmacological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

-

Anticancer Activity

- This compound has demonstrated significant anticancer effects against various cancer cell lines, including cervical cancer (HeLa cells). It induces apoptosis through mitochondrial pathways and inhibits cell proliferation in a dose-dependent manner . The MTT assay revealed a reduction in cell viability to approximately 20% after 48 hours of treatment at optimal concentrations.

- Hepatoprotective Effects

- Anti-inflammatory and Antioxidant Properties

-

Antidiabetic Effects

- Research has shown that this compound can enhance insulin sensitivity and regulate glucose metabolism, making it a potential therapeutic agent for managing diabetes . In vitro studies indicated that this compound could reverse insulin resistance in granulosa cells derived from polycystic ovary syndrome (PCOS) models.

The pharmacological effects of this compound are mediated through various molecular targets:

- Cell Signaling Pathways

- Reactive Oxygen Species (ROS) Regulation

Table 1: Summary of Biological Activities of this compound

5. Conclusion

This compound stands out as a versatile compound with significant therapeutic potential across various medical fields, including oncology, hepatology, and metabolic disorders. Its multifaceted biological activities are supported by diverse mechanisms involving cellular signaling pathways and oxidative stress modulation. Continued research into this compound's pharmacokinetics and long-term safety profiles will be essential for its development as a therapeutic agent.

属性

IUPAC Name |

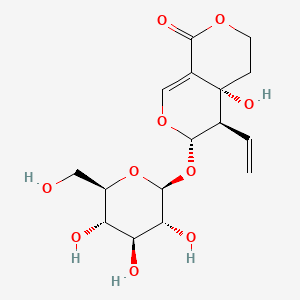

(3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYZWPRKKUGDCR-QBXMEVCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169676 | |

| Record name | Swertiamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-39-5 | |

| Record name | Swertiamarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17388-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertiamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertiamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWERTIAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4038595T7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。